2-(4-Bromo-phenyl)-6-methyl-pyridine
Description
Contextualization within Substituted Heterocyclic Aromatic Compounds
Pyridine (B92270), a six-membered heterocyclic aromatic compound with the chemical formula C5H5N, is structurally analogous to benzene (B151609) with one methine group (=CH−) replaced by a nitrogen atom. nih.gov This substitution imparts unique properties to the molecule, including basicity and a distinct reactivity pattern. nih.gov When one or more hydrogen atoms on the pyridine ring are replaced by other atoms or functional groups, the resulting compounds are known as substituted pyridines. wisdomlib.org These substitutions can dramatically alter the physical and chemical properties of the parent pyridine molecule, leading to a vast and diverse class of compounds with tailored characteristics. nih.govwisdomlib.org
Importance of Pyridine Derivatives in Contemporary Chemical Research
Pyridine and its derivatives are ubiquitous in chemical research and industry, serving a multitude of roles. nih.govyoutube.com Their significance spans from being fundamental building blocks in the synthesis of complex molecules to their application in cutting-edge materials and catalysts. researchgate.netrsc.org
Fundamental Insights in Organic Synthesis and Reaction Mechanisms
Substituted pyridines are invaluable in organic synthesis. wisdomlib.org They are frequently employed as catalysts due to their strong basicity, low volatility, and relatively low toxicity. wisdomlib.org Their unique electronic nature makes them key components in a variety of named reactions. Furthermore, the pyridine ring can be readily converted into a range of functional derivatives, making it a versatile scaffold for constructing complex molecular architectures. nih.gov The study of reactions involving pyridines, such as nucleophilic and electrophilic substitutions, provides fundamental insights into reaction mechanisms. nih.govresearchgate.net
Role in Materials Science and Functional Materials Development
The applications of pyridine derivatives extend into the realm of materials science. nih.gov Their inherent electronic properties and ability to participate in intermolecular interactions make them attractive components for the development of functional materials. researchgate.net These materials can exhibit interesting optical, electronic, or magnetic properties, with potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and data storage. The preparation of 2- or 3-arylsubstituted pyridine derivatives is particularly significant in the synthesis of advanced functional compounds. researchgate.net
Significance in Coordination Chemistry and Ligand Design
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. youtube.com This property is central to the field of coordination chemistry. Pyridine derivatives are used to create a vast array of metal complexes with diverse structures and reactivities. researchgate.net These complexes are crucial in catalysis, where they can facilitate a wide range of chemical transformations with high efficiency and selectivity. youtube.com The ability to tune the electronic and steric properties of the pyridine ligand by introducing different substituents allows for the rational design of catalysts for specific applications.
Specific Research Focus on 2-(4-Bromo-phenyl)-6-methyl-pyridine and Related Architectures
Within the broad family of substituted pyridines, molecules featuring aryl groups directly attached to the pyridine ring, known as arylpyridines, are of significant interest. The compound This compound represents a specific example of this structural motif. Its architecture, featuring a bromophenyl group at the 2-position and a methyl group at the 6-position of the pyridine ring, makes it a valuable intermediate in organic synthesis. The bromine atom, in particular, serves as a versatile functional handle, allowing for further molecular modifications through cross-coupling reactions like the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org Research into such compounds allows for the exploration of structure-property relationships and the development of novel molecules with tailored functions.
Physicochemical Properties of this compound
The fundamental physical and chemical characteristics of a compound determine its behavior and potential applications.
| Property | Value |
| Molecular Formula | C12H10BrN |
| Molar Mass | 248.118 g/mol chembk.com |
Synthesis of this compound
The primary method for synthesizing 2-aryl-substituted pyridines like the title compound is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for forming carbon-carbon bonds. wikipedia.orgnih.gov
In a typical synthesis, an appropriately substituted pyridine, such as 2-Bromo-6-methylpyridine , is reacted with an arylboronic acid, in this case, (4-bromophenyl)boronic acid. The reaction is catalyzed by a palladium complex in the presence of a base. researchgate.net
A general scheme for this type of reaction is as follows:
Starting Materials:
2-Bromo-6-methylpyridine
(4-bromophenyl)boronic acid
Palladium catalyst (e.g., Pd(OAc)2) researchgate.net
Base (e.g., K2CO3) researchgate.net
Solvent (e.g., aqueous isopropanol) researchgate.net
The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps to yield the desired this compound product. libretexts.org The efficiency and selectivity of the reaction can be influenced by the choice of catalyst, ligand, base, and solvent. researchgate.net
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the bromophenyl group, as well as a characteristic singlet for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would provide detailed information about the substitution pattern.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, confirming the carbon framework.
Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the molar mass of the compound (248.118 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.
Applications in Research
The bromine atom on the phenyl ring of This compound is a key feature that makes it a valuable building block in organic synthesis. This halogen atom provides a reactive site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Reactions:
The bromo group can be readily replaced by a wide variety of organic groups by reacting it with different boronic acids or boronate esters in a Suzuki-Miyaura coupling. wikipedia.orgnih.gov This allows for the synthesis of a diverse library of more complex 2,6-disubstituted pyridine derivatives. For example, reacting This compound with another arylboronic acid would yield a terphenyl-like structure, a common motif in materials science and medicinal chemistry. researchgate.net
This synthetic versatility makes This compound and related compounds important precursors for:
Novel Ligands: The ability to introduce various functional groups allows for the design and synthesis of new ligands for coordination chemistry, potentially leading to catalysts with improved activity or selectivity.
Functional Materials: The core structure can be incorporated into larger conjugated systems for applications in organic electronics and photonics. researchgate.net
Biologically Active Molecules: The pyridine scaffold is present in many pharmaceuticals. nih.govlifechemicals.com The ability to systematically modify the structure of This compound makes it a useful starting point for medicinal chemistry programs.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-6-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-3-2-4-12(14-9)10-5-7-11(13)8-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOZIYFZGFQEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodological Advancements for 2 4 Bromo Phenyl 6 Methyl Pyridine and Analogues
Synthetic Pathways to Pyridine (B92270) Core Structures
The formation of the pyridine ring is a foundational step in the synthesis of many heterocyclic compounds. Various methods have been developed over the years, ranging from classical condensation reactions to more modern and efficient multi-component strategies.
Classical methods for pyridine synthesis often involve the condensation of carbonyl compounds with an ammonia (B1221849) source. These methods, while foundational, can sometimes be limited by harsh conditions or low yields for complex substitution patterns.
One of the most well-known methods is the Hantzsch Dihydropyridine Synthesis , first reported in 1881. nih.govbeilstein-journals.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source (like ammonia or ammonium (B1175870) acetate). nih.govbeilstein-journals.orgresearchgate.net The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. nih.govmdpi.com The driving force for this final oxidation step is the formation of the stable aromatic system. nih.gov
Another significant classical approach is the Bohlmann-Rahtz Pyridine Synthesis , which involves the condensation of an enamine with an α,β-unsaturated carbonyl compound. This method is particularly useful for creating a variety of substituted pyridines directly, without the need for a separate oxidation step.
The Chichibabin Pyridine Synthesis is another classical method that involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. beilstein-journals.org While the precursors are often inexpensive, this method can suffer from low yields. beilstein-journals.org
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. beilstein-journals.orgrsc.orgorganic-synthesis.com MCRs are one-pot reactions that combine three or more starting materials, offering a more streamlined and environmentally friendly alternative to traditional multi-step syntheses. beilstein-journals.orgorganic-synthesis.com
For the construction of pyridine rings, MCRs often follow a [2+2+1+1] or a [3+2+1] disconnection approach. The Hantzsch synthesis itself is a prime example of a multi-component reaction. nih.govresearchgate.net Modern variations of MCRs for pyridine synthesis can tolerate a wide range of functional groups and can be performed under milder conditions, sometimes utilizing microwave irradiation or green solvents to improve yields and reaction times. beilstein-journals.orgnih.gov For instance, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate can produce highly substituted pyridines in excellent yields (82-94%) in a matter of minutes under microwave irradiation.
These reactions are highly valued for their ability to rapidly generate libraries of diverse pyridine derivatives for screening in drug discovery and materials science. beilstein-journals.org The synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles has been achieved through a multi-component reaction of aldehydes, malononitrile, and thiophenols using metal-organic frameworks (MOFs) as reusable heterogeneous catalysts under solvent-free conditions. acs.org
Formation of Carbon-Carbon Bonds for Aryl Attachment
The most direct and widely used strategy for synthesizing 2-(4-Bromo-phenyl)-6-methyl-pyridine involves forming the carbon-carbon bond between a pre-functionalized pyridine ring and the aryl group. Palladium-catalyzed cross-coupling reactions are the premier methods for this transformation.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds between aryl or vinyl halides/triflates and organoboron compounds. nih.govscispace.com This reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of boronic acid reagents. scispace.comscispace.com The synthesis of the title compound would typically involve the coupling of 2-bromo-6-methylpyridine with (4-bromophenyl)boronic acid.
The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromo-6-methylpyridine), forming a Pd(II) complex. scispace.com
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. scispace.com
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst. researchgate.net
Regioselectivity is a critical consideration when the pyridine ring contains multiple halogen substituents. The site of the Suzuki-Miyaura coupling is dictated by the relative reactivity of the carbon-halogen bonds. The general order of reactivity is C-I > C-Br > C-Cl. scispace.com This predictable reactivity allows for sequential, site-selective couplings on polyhalogenated pyridines. researchgate.net
For a substrate like 2,4-dichloropyridine, coupling preferentially occurs at the C4 position due to its higher electrophilicity. researchgate.net In the context of synthesizing this compound from 2-bromo-6-methylpyridine, the regioselectivity is inherently controlled as there is only one reactive site for the cross-coupling to occur. However, if one were to synthesize analogues with additional substituents, understanding these reactivity trends would be crucial for directing the arylation to the desired position. mdpi.com
The success and yield of a Suzuki-Miyaura coupling are highly dependent on the careful optimization of several parameters, including the palladium source, the ligand, the base, and the solvent system.
Catalyst and Ligand: The choice of palladium catalyst and its associated ligand is paramount. While Pd(PPh₃)₄ is a classic and often effective catalyst, modern systems frequently employ a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) in combination with specialized phosphine ligands. researchgate.net The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings, particularly those involving heteroaryl halides, bulky and electron-rich phosphine ligands can significantly improve reaction efficiency.
Base: A base is required to facilitate the transmetalation step. Inorganic bases are most common, with carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) being widely used. The choice of base can significantly impact the reaction rate and yield, often depending on the specific substrates and solvent.
Solvent: The solvent system typically consists of an organic solvent, such as dioxane, toluene, or dimethoxyethane (DME), often with the addition of water. The aqueous phase is crucial for dissolving the inorganic base and facilitating the reaction.
The following tables illustrate the optimization of reaction conditions for Suzuki-Miyaura couplings analogous to the synthesis of this compound, based on data from the coupling of 2-halopyridines with arylboronic acids.
Table 1: Effect of Catalyst and Base on the Suzuki-Miyaura Coupling of a 2-Halopyridine with an Arylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 60 |
| 2 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene/H₂O | 80 |
| 3 | PdCl₂(dppf) (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 81 |
| 4 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ | KF | 1,4-Dioxane | 85 |
Data is representative of typical Suzuki-Miyaura couplings involving halopyridines and is intended for illustrative purposes. mdpi.com
Table 2: Influence of Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 40 |
| 2 | Pd(PPh₃)₄ | K₃PO₄ | Acetonitrile | 36 |
| 3 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 |
This table demonstrates the optimization of the solvent for the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with an arylboronic acid, highlighting the significant impact of the reaction medium.
Condensation Reactions for Substituted Pyridines
The formation of the pyridine skeleton often relies on condensation reactions, which assemble the ring from smaller, acyclic precursors. baranlab.org These methods are powerful for creating a wide variety of substituted pyridines by altering the starting components. nih.gov
One of the most fundamental approaches involves the condensation of 1,5-dicarbonyl compounds with ammonia or an ammonia source, followed by an oxidation step to form the aromatic pyridine ring. baranlab.org A prominent and versatile example is the Hantzsch pyridine synthesis, a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound (like a β-ketoester), and ammonia. mdpi.com This process first yields a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine derivative. mdpi.com
Modern advancements have expanded upon these classical methods. For instance, a redox-neutral, [3+3]-type condensation of O-acetyl ketoximes with α,β-unsaturated aldehydes, catalyzed by a copper(I) salt and a secondary amine, provides a modular route to various substituted pyridines under mild conditions. organic-chemistry.org Another strategy employs a cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which proceeds through a 3-azatriene intermediate that undergoes electrocyclization and air oxidation to furnish the pyridine product. nih.gov These contemporary methods often offer improved functional group tolerance and milder reaction conditions compared to traditional approaches. nih.govorganic-chemistry.org
Introduction of Halogen and Methyl Substituents
Once the core pyridine structure is established, or by using pre-functionalized starting materials, specific substituents like halogen atoms and methyl groups are introduced. The synthesis of this compound requires the specific placement of a methyl group at the C6 position and a 4-bromophenyl group at the C2 position. This can be achieved either by building the ring from appropriately substituted precursors or by functionalizing a pre-existing pyridine ring.
A common and effective method for introducing a bromine atom onto a heterocyclic or aromatic ring, particularly at a specific position, is through the diazotization of a primary amine, followed by a Sandmeyer-type reaction. organic-chemistry.org This process is highly valuable for producing aryl bromides from aryl amines. organic-chemistry.org
The synthesis of 2-bromo-6-methylpyridine, a key precursor or analogue, can be accomplished via the diazotization-bromination of 2-amino-6-methylpyridine. chemicalbook.com In this reaction, the amino group is converted into a diazonium salt using a nitrosating agent, typically sodium nitrite (NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr). organic-chemistry.orgchemicalbook.com The resulting diazonium salt is unstable and is immediately treated with a bromide source, often copper(I) bromide (CuBr) in the Sandmeyer reaction or simply excess HBr, to replace the diazonium group with a bromine atom. google.com
A detailed laboratory procedure for the synthesis of 2-bromo-6-methylpyridine from 2-amino-6-picoline illustrates this process. chemicalbook.com The reaction proceeds in sequential steps under controlled low-temperature conditions.
Table 1: Reaction Steps for the Synthesis of 2-Bromo-6-methylpyridine via Diazotization-Bromination chemicalbook.com
| Step | Reagents | Conditions | Duration |
|---|---|---|---|
| 1 | 2-Amino-6-picoline, 48% Hydrobromic acid, Bromine | Cooled to -10 °C, dropwise addition of Br₂ | 1.5 hours |
| 2 | Sodium nitrite in water | Dropwise addition at -10 to -5 °C | 1.5 hours |
| 3 | Sodium hydroxide in water | Dropwise addition, keeping temperature below 0 °C | N/A |
This method is a variation of the Craig diazotization-bromination technique and can yield the desired product in high purity after extraction and purification. chemicalbook.comgoogle.com
Introducing a methyl group onto a pyridine ring can be achieved through various methods, with the choice of method often depending on the desired position (regioselectivity) and the other substituents present on the ring.
A direct approach is the vapor-phase alkylation of pyridine with a methylating agent over a metal catalyst. For example, passing a mixture of pyridine and various methylating agents (such as methanol, ethanol, or acetone) over a nickel catalyst at high temperatures results in the formation of α-substituted products, primarily 2-picoline and 2,6-lutidine. acs.org
Table 2: Vapor-Phase Methylation of Pyridine with Various Agents acs.org
| Methylating Agent | Temperature (°C) | Molar Ratio (Agent:Pyridine) | Yield of 2-Picoline (%) |
|---|---|---|---|
| Methanol | 295 | 15:1 | 57 |
| Ethanol | 263 | 3:1 | 61 |
| 1-Propanol | 300 | 2.5:1 | 52 |
| Methylal | 258 | 2.3:1 | 55 |
Note: With methanol, 2,6-lutidine was also formed in a 24% yield.
For more selective laboratory-scale synthesis, a highly selective mono-α-methylation of pyridines can be performed using a Raney nickel catalyst in a high-boiling alcohol like n-decanol. tandfonline.com This reaction is believed to proceed via a surface-bound mechanism where the pyridine is adsorbed onto the catalyst via its nitrogen atom, leading to preferential substitution at the sterically less hindered α-position. tandfonline.com More recent developments include a rhodium-catalyzed method for the C-3/5 methylation of pyridines using methanol or formaldehyde, which operates through a temporary dearomatization/rearomatization sequence. nih.gov
Novel Synthetic Technologies and Reactor Systems
The field of chemical synthesis is continually advancing, with a focus on developing greener, safer, and more efficient processes. The adoption of novel reactor technologies is a key part of this evolution.
Continuous flow microreactors have emerged as a powerful technology for the synthesis of organic compounds, including pyridine derivatives. organic-chemistry.orgresearchgate.net These systems offer significant advantages over traditional batch reactors, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and easier scalability. organic-chemistry.orgresearchgate.net
The Bohlmann–Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynyl ketone, has been successfully adapted to a continuous flow microwave reactor. beilstein-journals.org This setup allows for a single-step process, combining the Michael addition and cyclodehydration without the need to isolate intermediates, leading to good yields of trisubstituted pyridines. beilstein-journals.org
Another application is the N-oxidation of pyridine derivatives, a common transformation in organic synthesis. A continuous flow process using a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant has been developed. thieme-connect.com This system demonstrates high efficiency and safety, achieving up to 99% yield for various pyridine N-oxides with significantly shorter reaction times compared to batch methods. organic-chemistry.orgresearchgate.net The catalyst's stability was proven by over 800 hours of continuous operation without loss of activity, highlighting the potential for large-scale industrial production. organic-chemistry.orgthieme-connect.com
Furthermore, flow microreactors have enabled reactions that are difficult to control in batch mode, such as Br/Li exchange on dibromopyridines. By using a flow system, pyridyllithium intermediates can be generated and reacted with electrophiles at temperatures significantly higher than the cryogenic conditions typically required, due to the short residence times and efficient temperature control. researchgate.net
Chemical Reactivity and Derivatization Studies of the 2 4 Bromo Phenyl 6 Methyl Pyridine Framework
Reactivity of the Bromine Moiety
The bromine atom attached to the phenyl ring is a key functional group that predominantly undergoes two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the 4-bromophenyl moiety of 2-(4-bromo-phenyl)-6-methyl-pyridine is generally challenging. SNAr reactions typically require the aromatic ring to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). In this compound, the 2-(6-methyl-pyridin-2-yl) group is not a sufficiently strong electron-withdrawing substituent to facilitate SNAr reactions under standard conditions.
For a nucleophilic attack to occur, the rate-determining step involves the addition of a nucleophile to the aromatic ring, forming a high-energy, anionic intermediate known as a Meisenheimer complex. The stability of this intermediate dictates the feasibility of the reaction. Without potent activating groups, harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles, would be necessary, often leading to low yields and side reactions.
Further Cross-Coupling Transformations for Extended Conjugated Systems
The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for synthesizing extended π-conjugated systems, which are of great interest for their electronic and photophysical properties.
Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronate ester. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. organic-chemistry.org This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 4-position of the phenyl ring.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. wikipedia.org This transformation is catalyzed by a palladium catalyst and requires a base. organic-chemistry.orgyoutube.com It provides a direct method for the vinylation of the phenyl ring, extending the conjugation and providing access to stilbene-like structures.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a powerful tool for constructing aryl-alkyne frameworks, which are important components in organic electronics and functional materials. jk-sci.comscirp.orgnih.gov
Table 1: Representative Conditions for Cross-Coupling Reactions
| Reaction | Catalyst | Base | Solvent | Coupling Partner |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | Arylboronic acid |
| Heck | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Alkene |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | THF, DMF | Terminal Alkyne |
Reactions at the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it nucleophilic and basic, allowing for reactions with electrophiles.
Quaternization: The pyridine nitrogen can be alkylated by reacting with alkyl halides (e.g., methyl iodide) to form a quaternary pyridinium salt. This process modifies the electronic properties of the molecule, making the pyridine ring more electron-deficient. The reaction with 2-methylpyridine, for instance, indicates that steric hindrance from substituents at the C-2 position can affect the reaction yield. nih.gov
N-Oxide Formation: The nitrogen atom can be oxidized to an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. organic-chemistry.orgnih.gov The formation of the N-oxide significantly alters the reactivity of the pyridine ring. It activates the C2 and C4 positions for nucleophilic attack and can direct subsequent functionalization. scripps.edusemanticscholar.org For example, 4-(4-bromophenyl)pyridine can be converted to its N-oxide using m-CPBA. acs.org
Functionalization of the Methyl Group
The methyl group at the 6-position of the pyridine ring is also a site for chemical modification, primarily through oxidation or deprotonation reactions.
Oxidation: The methyl group can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or a hydroxymethyl group. Strong oxidizing agents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) can convert the methyl group into a carboxylic acid. acs.orgemporia.edu For instance, N-bromosuccinimide (NBS) under photoirradiation in the presence of molecular oxygen can also facilitate the oxidation of aromatic methyl groups. researchgate.net This transformation provides a route to pyridine-2,6-dicarboxylic acid derivatives, which are valuable ligands in coordination chemistry.
Deprotonation: The methyl group's protons are weakly acidic and can be removed by a strong base, such as organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA). The resulting carbanion is a potent nucleophile that can react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones), allowing for the elongation and functionalization of the side chain.
Coordination Chemistry and Ligand Behavior
The 2-arylpyridine motif is a classic bidentate N^C chelating ligand framework widely used in coordination chemistry and organometallics. The nitrogen atom of the pyridine ring and a carbon atom from the phenyl ring (typically after C-H activation) coordinate to a metal center.
Metal Complex Formation with Transition Metals
This compound is an excellent candidate for forming stable complexes with a variety of transition metals, including palladium, ruthenium, and iridium. mdpi.comwikipedia.org The pyridine nitrogen acts as a strong σ-donor, while the phenyl ring can participate in cyclometalation through C-H bond activation, typically at the ortho position.
These coordination complexes are of significant interest for applications in catalysis, organic light-emitting diodes (OLEDs), and as potential therapeutic agents. nih.govnih.gov The presence of the bromine atom offers a site for post-coordination modification of the complex, allowing for the synthesis of more elaborate structures. The methyl group can influence the steric and electronic properties of the resulting metal complex.
Investigation of Coordination Modes and Stoichiometries
In principle, the this compound framework is expected to function as a monodentate ligand, coordinating to a metal center via the lone pair of electrons on the pyridine nitrogen atom. The stoichiometry of potential complexes would theoretically be governed by factors such as the size and oxidation state of the metal ion, the nature of the counter-ions, and the steric hindrance imparted by the methyl group at the 6-position and the bromo-phenyl group at the 2-position. These bulky substituents would likely play a significant role in dictating the number of ligands that can fit around a metal center, influencing the resulting coordination number and geometry.
Hypothetically, reactions with various metal salts could yield complexes with different ligand-to-metal ratios, such as 1:1, 2:1, or 4:1. The resulting geometries would be expected to conform to standard coordination polyhedra, including linear, trigonal planar, tetrahedral, or octahedral arrangements, depending on the coordination number.
However, without experimental evidence from techniques such as X-ray crystallography or spectroscopic analysis (e.g., NMR, IR, UV-Vis) for complexes of this compound, any discussion of its specific coordination behavior remains speculative. The generation of detailed data tables on coordination numbers, geometries, and stoichiometries is not possible due to the absence of empirical research findings for this specific ligand in the current body of scientific literature. Further experimental investigation is required to elucidate the coordination chemistry of this compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. scispace.com For molecules such as 2-(4-Bromo-phenyl)-6-methyl-pyridine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine various molecular properties. scispace.comnih.govresearchgate.net These calculations provide a robust framework for understanding the molecule's geometry, vibrational modes, and electronic charge distribution.
Geometric optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process calculates key geometric parameters such as bond lengths, bond angles, and dihedral (torsion) angles.
For this compound, a crucial aspect of its conformation is the dihedral angle between the planes of the pyridine (B92270) ring and the 4-bromophenyl ring. This angle determines the degree of planarity of the molecule, which in turn influences its electronic properties and potential for intermolecular interactions like π–π stacking. In computational studies of similar, related planar molecules such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139), the dihedral angle between the two aromatic ring systems was found to be very small, at 0.62 (17)°, indicating a nearly planar conformation. nih.govresearchgate.netresearchgate.net A similar analysis for this compound would reveal its preferred spatial orientation.
Below is a table illustrating the type of data obtained from geometric optimization, using parameters for the related compound 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine as an example.
| Parameter | Description | Example Value (for a related compound) |
| Bond Length | The distance between the nuclei of two bonded atoms. | C-Br: ~1.9 Å |
| Bond Angle | The angle formed between three connected atoms. | C-C-C (in phenyl ring): ~120° |
| Dihedral Angle | The angle between two intersecting planes (e.g., between the two rings). | Phenyl ring to imidazo[1,2-a]pyridine (B132010) ring: 0.62 (17)° nih.govresearchgate.netresearchgate.net |
This table is illustrative. Specific values for this compound would require a dedicated DFT study.
DFT calculations are widely used to predict the vibrational spectra (FT-IR and Raman) of molecules. nih.govnih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This predicted spectrum is an invaluable tool for interpreting experimental data and assigning specific vibrational modes to observed spectral bands. For instance, in a study on (RS)-(4-bromophenyl)(pyridine-2yl)methanol, DFT was used to perform a normal mode analysis to understand its vibrational characteristics. scispace.com
For this compound, theoretical vibrational analysis would identify characteristic stretching and bending frequencies, including:
Aromatic C-H stretching modes.
Pyridine ring C=C and C=N stretching vibrations.
C-C stretching between the phenyl and pyridine rings.
Vibrations associated with the methyl group.
The characteristic C-Br stretching frequency, typically observed in the lower wavenumber region of an IR spectrum. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is highly effective for identifying the electrophilic and nucleophilic sites within a molecule. scispace.com The MEP map displays regions of negative electrostatic potential (typically colored red), which are electron-rich and prone to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack.
In an MEP analysis of this compound, it would be expected that:
The most negative potential would be concentrated around the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons. This site would be the primary target for protonation and interactions with electrophiles.
Positive potential would likely be found on the hydrogen atoms of the molecule.
The area around the bromine atom would also exhibit distinct electrostatic potential, influencing its interaction with other molecules.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org
The HOMO is the outermost orbital containing electrons and behaves as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). youtube.comresearchgate.net DFT calculations provide the energies and spatial distributions of these orbitals.
For conjugated aromatic systems like this compound, the HOMO and LUMO are typically π-orbitals delocalized across the phenyl and pyridine rings. In a study of the related compound 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO was found to have the highest π character on the phenyl ring, while the LUMO exhibited a mix of π and σ character on the rings. nih.gov This distribution of electron density in the frontier orbitals is crucial for determining how the molecule will interact with other reagents.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. libretexts.org
A small HOMO-LUMO gap implies that less energy is needed to excite an electron from the HOMO to the LUMO, correlating with high chemical reactivity and low kinetic stability. nih.gov
A large HOMO-LUMO gap suggests high kinetic stability and lower chemical reactivity because more energy is required for electronic excitation.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical potential, hardness, and softness, which further quantify the molecule's reactivity. researchgate.netresearchgate.net For example, the HOMO-LUMO gap for the related compound 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine was calculated to be 4.343 eV, providing a reference point for the expected stability of similar structures. nih.govresearchgate.netresearchgate.net
The table below shows key parameters derived from FMO analysis, with example values for the related compound 6-bromo-3-(5-bromopentyl)-2-[4-(dimethylamino)phenyl]-3-H-imidazo[4,5-b]pyridine. nih.gov
| Parameter | Description | Example Value (for a related compound) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | -3.1033 eV nih.gov |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | -0.7442 eV nih.gov |
| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ELUMO - EHOMO). | 2.3591 eV nih.gov |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Related to the energy gap. | (ELUMO - EHOMO) / 2 |
| Chemical Potential (μ) | The escaping tendency of electrons from a system. | (EHOMO + ELUMO) / 2 |
This table is illustrative. Specific values for this compound would require a dedicated FMO study.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the stability of molecules. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. The interactions between filled (donor) and empty (acceptor) orbitals provide a quantitative measure of electron delocalization, which is directly related to molecular stability.
For heterocyclic systems similar to "this compound," NBO analysis reveals significant charge delocalization from the lone pairs of the nitrogen and bromine atoms to the antibonding orbitals of the aromatic rings. These interactions, often denoted as n → σ* or n → π*, contribute to the stabilization of the molecule. For instance, in a study of a pyridazinone derivative, NBO analysis was instrumental in identifying the prominent donor-acceptor interactions and quantifying their stabilization energies. mdpi.com
In the case of "this compound," it is expected that NBO analysis would highlight the following key interactions:
Intramolecular charge transfer: Delocalization of electron density from the bromine atom and the nitrogen of the pyridine ring to the π-systems of the phenyl and pyridine rings.
Hyperconjugative effects: Interactions involving the methyl group's C-H bonds with the pyridine ring's orbitals.
Bonding analysis: Examination of the hybridization and polarization of the C-Br, C-N, and C-C bonds, providing insights into their nature and strength.
Hirshfeld Surface Analysis for Intermolecular Contacts and Crystal Packing
Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. This analysis provides a detailed picture of the forces that govern the crystal packing.
For a closely related compound, 2-(4-bromo-phenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile , a detailed Hirshfeld surface analysis has been performed, offering insights that are likely transferable to "this compound". nih.gov The analysis revealed that the crystal packing is dominated by a combination of hydrogen bonds and other weak interactions. nih.gov The three-dimensional network is reinforced by these interactions, creating a stable crystalline structure. nih.gov
A quantitative breakdown of the intermolecular contacts for the related compound 2-(4-bromo-phenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile highlights the relative importance of different interactions in the crystal packing. nih.gov The percentage contributions to the total Hirshfeld surface area are summarized in the table below.
| Intermolecular Contact | Contribution Percentage (%) | Source |
|---|---|---|
| H⋯H | 36.2 | nih.gov |
| C⋯H/H⋯C | 21.6 | nih.gov |
| N⋯H/H⋯N | 12.2 | nih.gov |
| Br⋯H/H⋯Br | 10.8 | nih.gov |
| O⋯H/H⋯O | 7.2 | nih.gov |
| Br⋯C/C⋯Br | 3.6 | nih.gov |
| C⋯C | 3.0 | nih.gov |
| Br⋯N/N⋯Br | 2.2 | nih.gov |
| O⋯C/C⋯O | 2.2 | nih.gov |
| Br⋯O/O⋯Br | 0.8 | nih.gov |
These data indicate that H⋯H contacts are the most significant, which is typical for organic molecules. nih.gov The C⋯H/H⋯C and Br⋯H/H⋯Br interactions also play a crucial role in the molecular assembly. nih.gov For "this compound," a similar distribution of intermolecular contacts is anticipated, with the bromine atom participating in significant halogen bonding interactions.
Energy Framework Studies
Energy framework analysis is a computational approach that provides a quantitative understanding of the packing energies in a crystal. It calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors, visualizing them as a framework of cylinders. The thickness of the cylinders is proportional to the strength of the interaction, offering a clear depiction of the energetic topology of the crystal packing.
Quantum Chemical Studies on Electronic Properties
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are essential for elucidating the electronic properties of "this compound." These calculations provide valuable information about the molecule's frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and other electronic descriptors.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. For 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine , the HOMO-LUMO gap was calculated to be 4.343 eV. nih.gov A similar analysis for "this compound" would provide insights into its kinetic stability and electronic transitions.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyridine derivatives, the nitrogen atom is typically an electron-rich site, while the hydrogen atoms of the aromatic rings are electron-poor. mdpi.com In "this compound," the MEP would likely show a negative potential around the nitrogen atom and the bromine atom, indicating their susceptibility to electrophilic attack, and positive potentials around the hydrogen atoms.
These quantum chemical investigations provide a fundamental understanding of the electronic characteristics of "this compound," which is invaluable for predicting its reactivity and designing new materials with desired properties.
Advanced Applications of this compound: A Review of Current Research Paradigms
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the compound This compound within the advanced application areas outlined in the user's request. While the broader class of bromo-substituted phenylpyridines and related heterocyclic compounds are subjects of investigation in materials science, specific data and detailed findings for "this compound" in the contexts of Metal-Organic Frameworks (MOFs), advanced coordination polymers, electroluminescent materials, novel dyes, or Aggregation-Induced Emission (AIE) are not available in the current body of scientific publications.
The provided outline requests detailed research findings for the following advanced applications:
Advanced Applications and Research Paradigms
Role in Optoelectronic and Electronic Materials
Exploration of Aggregation-Induced Emission (AIE) Characteristics
Extensive searches confirm that while related structures, such as bromo-substituted phenyl-terpyridines and other functionalized pyridine (B92270) derivatives, are actively studied as ligands for these purposes, the specific molecule of 2-(4-Bromo-phenyl)-6-methyl-pyridine is not featured in this research. For instance, studies on 4'-(4-bromophenyl)-2,2':6',2''-terpyridines show their utility in forming metal complexes and functional materials, and research into bromo-substituted phenylbenzothiazole ligands explores the tuning of photophysical properties for optical applications. researchgate.netnih.gov Similarly, the general class of transition metal pyridine complexes is well-established in coordination chemistry. wikipedia.org
However, without direct studies on This compound , it is not possible to provide the scientifically accurate, detailed findings and data tables required by the prompt while strictly adhering to the specified compound. Generating content for the requested sections would involve extrapolating from different molecules, which would be scientifically unsound and violate the core instructions of the request.
Therefore, the article cannot be generated as specified due to the absence of requisite research data for the target compound.
Catalytic Applications in Organic Transformations
The utility of substituted pyridine compounds extends significantly into the realm of catalysis, where they can serve as crucial ancillary ligands that modulate the reactivity and selectivity of transition metal catalysts. The specific electronic and steric properties endowed by the substituents on the pyridine ring are instrumental in defining the efficacy of the resulting catalyst system in a variety of organic transformations.
Ligands for Transition Metal Catalysis
The compound this compound possesses the characteristic 2,2'-bipyridine-like structural motif when considering the nitrogen of the pyridine ring and the potential for coordination of the phenyl ring's ortho-carbon or interaction through the bromine atom. Bipyridine and related N-heterocyclic ligands are cornerstones in coordination chemistry and homogeneous catalysis, prized for their ability to form stable chelate complexes with a wide array of transition metals, including palladium, nickel, copper, and ruthenium. acs.orgresearchgate.net The stability of these complexes is a critical factor in maintaining a catalytically active species throughout a reaction cycle.
While direct and extensive research on the catalytic applications of this compound as a ligand is not widely documented, its structural features allow for well-founded postulations regarding its potential roles. The presence of the methyl group at the 6-position of the pyridine ring introduces steric bulk, which can influence the coordination geometry around the metal center. This steric hindrance can be beneficial, for instance, in promoting reductive elimination, the final step in many cross-coupling catalytic cycles, thereby enhancing catalyst turnover. libretexts.org Conversely, substitution at the 2-position of the pyridine can sometimes hinder catalytic activity. rsc.org
The 4-bromophenyl substituent introduces both electronic and functional handles. The bromine atom is an electron-withdrawing group, which can impact the electron density at the metal center, thereby tuning its reactivity. Furthermore, the carbon-bromine bond itself is a reactive site for oxidative addition, a key step in many cross-coupling reactions. acs.org This suggests a dual potential for this molecule: it can act as a ligand coordinating to a metal center, or it could itself be a substrate in reactions like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-coupling reactions. libretexts.orgsigmaaldrich.com
To illustrate the catalytic potential of bipyridine-type ligands in significant organic transformations, the following table presents representative data from studies on related systems.
| Entry | Aryl Halide | Coupling Partner | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ | 2,2'-Bipyridine (B1663995) | Toluene | 100 | 95 | researchgate.net |
| 2 | 1-Iodonaphthalene | Phenylacetylene | PdCl₂(PPh₃)₂ | 2,2'-Bipyridine | Triethylamine | 80 | 88 | sigmaaldrich.com |
| 3 | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ | 2,2'-Bipyridine | Toluene | 110 | 75 | libretexts.org |
| 4 | 2-Bromopyridine | 3-Pyridylboronic acid | Pd(PPh₃)₄ | None | DME/H₂O | 80 | 82 | acs.org |
| 5 | 4-Bromo-2-methylaniline | Phenylboronic acid | Pd(OAc)₂ | 2,2'-Bipyridine | DMF | 120 | 91 | acs.org |
This table is illustrative and features data for the parent 2,2'-bipyridine ligand or related systems to demonstrate the general catalytic utility of this class of compounds.
The development of new ligands is a continuous effort in the field of catalysis to achieve higher efficiency, selectivity, and broader substrate scope. The unique substitution pattern of this compound makes it an interesting candidate for exploration in this context, particularly for palladium- and nickel-catalyzed cross-coupling reactions. nih.gov
Future Research Trajectories and Current Challenges
Exploration of Unconventional Synthetic Routes and Green Chemistry Approaches
The development of efficient and environmentally benign synthetic methods is a paramount challenge in modern chemistry. For 2-(4-bromo-phenyl)-6-methyl-pyridine and its analogs, research is moving beyond traditional multi-step syntheses towards more streamlined and sustainable approaches.
Current research has successfully optimized palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone for creating the crucial aryl-pyridine bond. researchgate.netresearchgate.net Studies have shown that using specific catalyst-base combinations, like Pd(dppf)Cl₂ and K₂CO₃, under microwave irradiation can significantly improve reaction yields and shorten reaction times. researchgate.net For instance, an optimized microwave-assisted Suzuki coupling process for a related 2-methyl-4-phenylpyridine (B85350) derivative in a water/1,4-dioxane solvent system increased the total yield to 81%. researchgate.net These microwave-assisted methods align with green chemistry principles by reducing energy consumption and often allowing for a decrease in catalyst loading. researchgate.netmdpi.com
Future research is aimed at discovering even more unconventional and greener routes. One promising trajectory is the single-step vapor-phase synthesis from non-heterocyclic starting materials. A novel method has been developed for the synthesis of the parent compound, 2-methyl-6-phenylpyridine (B1362071), by reacting acetophenone, acetone, formaldehyde, and ammonia (B1221849) over molecular sieve catalysts. rsc.org Adapting such a one-pot strategy for halogenated derivatives like this compound could revolutionize its industrial-scale production by minimizing steps and waste. rsc.org Furthermore, the exploration of solventless reactions and the use of green solvents like water and ionic liquids are active areas of investigation to reduce the environmental impact of synthesis. researchgate.netresearchgate.net
Table 1: Comparison of Synthetic Approaches for Phenyl-Pyridine Scaffolds
| Synthetic Route | Key Conditions | Advantages | Relevant Findings/Challenges | Citations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃), Microwave irradiation | High yields, good substrate adaptability, well-established | Optimization of catalyst/base is crucial; can be adapted to green solvents like water. | researchgate.netresearchgate.netresearchgate.net |
| Single-Step Vapor Phase | Molecular sieve catalysts, High temperature | Atom economical, single step from simple precursors | First-time synthesis of 2-methyl-6-phenylpyridine demonstrated; requires adaptation for halogenated analogs. | rsc.org |
| Kröhnke Pyridine (B92270) Synthesis | Aldol and Michael addition intermediates, cyclization with ammonium (B1175870) acetate | High yields for 2,4,6-trisubstituted pyridines | Can be performed using solventless methodology, enhancing its green profile. | researchgate.netresearchgate.net |
| Diazotization-Bromination | NaNO₂, HBr from an amino-pyridine precursor | High yield (95%) for bromination step | Traditional multi-step route; optimization focuses on temperature control. | researchgate.netgoogle.com |
Investigation of Novel Reactivity Patterns for Enhanced Functionalization
The this compound scaffold possesses multiple sites for chemical modification, offering a platform for creating diverse molecular architectures. The primary challenge lies in achieving selective and efficient functionalization to build complex molecules.
The bromine atom on the phenyl ring is the most prominent reactive handle. It serves as an excellent anchor for post-synthetic modification via palladium-mediated cross-coupling reactions, including Suzuki and Sonogashira reactions. mdpi.com This allows for the introduction of a wide array of functional groups, enabling the systematic tuning of the molecule's electronic and steric properties. mdpi.commdpi.com For example, the bromine atom in related structures has been successfully used as a coupling site to synthesize more complex biaryl compounds and potential drug candidates. mdpi.comacs.org
Future research will focus on unlocking novel reactivity patterns. This includes developing orthogonal synthetic strategies where different positions on the molecule can be functionalized independently. Research on 4-bromo-2,6-difluoropyridine (B1343820) has shown that the fluorine atoms can be substituted selectively in a stepwise manner, leaving the bromine atom intact for subsequent cross-coupling reactions. mdpi.com Applying this logic to this compound could involve activating the methyl group or the pyridine ring's C-H bonds for direct functionalization. For instance, the methyl group could be oxidized to a carboxylic acid, as demonstrated in the conversion of 6-bromo-2-methylpyridine, creating another point for amide or ester linkages. google.com The development of catalysts for site-selective C-H activation on the pyridine ring would represent a significant leap forward, allowing for more intricate molecular designs without the need for pre-installed leaving groups.
Development of Next-Generation Materials with Tailored Properties
The unique electronic structure of the phenyl-pyridine motif makes this compound a highly attractive building block for advanced materials. The primary research goal is to leverage this scaffold to create next-generation materials with precisely controlled optical, electronic, and biological properties.
A major area of exploration is in photophysical applications. Pyridine derivatives are known for their fluorescent properties, which are critical for devices like organic light-emitting diodes (OLEDs), chemical sensors, and components in solar cells. ijrpr.comresearchgate.net The fluorescence of these systems is governed by π-conjugation, and the introduction of substituents can tune the emission wavelength and quantum yield. ijrpr.com For example, electron-donating groups tend to enhance luminescence, while electron-withdrawing groups can lead to less intense emissions. ijrpr.com The large Stokes shift observed in some poly(p-pyridine) systems, attributed to ring torsion in the excited state, is another property that can be exploited in materials design. st-andrews.ac.uk
This compound is also a precursor for sophisticated ligands used in coordination chemistry. By converting it into bipyridine or terpyridine structures, it can be used to form metal complexes with unique photophysical and catalytic properties. mdpi.comresearchgate.net These metallo-organic structures are being investigated for applications ranging from luminescent probes to catalysts in chemical synthesis. mdpi.comresearchgate.net
Table 2: Potential Photophysical Properties of Materials Derived from Phenyl-Pyridine Scaffolds
| Derivative Class | Absorption Max (λ_abs) | Emission Max (λ_em) | Key Property/Application | Citations |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridines | 250-360 nm | Blue-violet region | High fluorescence quantum yield, useful for photovoltaics and bio-imaging. | ijrpr.com |
| Pyridine-Carbazole Acrylonitriles | 378-396 nm | 540-604 nm | Red-shifted emission due to J-aggregate formation in solid state; optoelectronics. | nih.gov |
| Cyanopyridine Derivatives | 265-379 nm | 385-487 nm | Solid-state emission, potential for optical sensors and OLEDs. | researchgate.net |
| Thiophene-Pyridine Chromophores | Not specified | Near-IR region | Large two-photon absorption cross-sections, suitable for bio-imaging. | researchgate.net |
Refinement of Computational Models for Predictive Capabilities in Molecular Design
As the complexity of target molecules increases, trial-and-error synthesis becomes impractical. Computational chemistry offers a powerful tool to predict molecular properties and guide experimental design, but refining these models for higher accuracy and broader applicability remains a significant challenge.
Density Functional Theory (DFT) is widely used to investigate the electronic structure and reactivity of pyridine derivatives. mdpi.commdpi.com DFT calculations can predict key parameters like HOMO-LUMO energy gaps, which relate to electronic transitions and reactivity. mdpi.com Furthermore, Molecular Electrostatic Potential (MEP) analysis, derived from quantum mechanical calculations, helps identify electron-rich and electron-deficient sites within a molecule, thereby predicting its reactivity towards electrophiles and nucleophiles. mdpi.com These methods have been successfully applied to understand the structure-property relationships in novel pyridine and pyrimidine (B1678525) compounds synthesized via Suzuki coupling. mdpi.commdpi.com
The future lies in moving beyond static property prediction towards more dynamic and sophisticated models, including explainable machine learning (ML). researchgate.net Advanced ML models are being developed to identify specific structural features, or "signatures," that are characteristic of a desired activity, such as dual-target behavior in drug candidates. researchgate.net By training these models on large datasets, it becomes possible to predict the properties of a novel compound like a derivative of this compound before it is ever synthesized. The challenge is to create models that are not only predictive but also "explainable," providing chemists with intuitive, chemically meaningful insights that can guide the design of next-generation molecules with tailored properties for materials science and medicinal chemistry. researchgate.net
Table 3: Application of Computational Models in Pyridine Derivative Research
| Computational Model | Application | Predicted Properties | Significance | Citations |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Analyze electronic and structural properties | HOMO-LUMO gap, bond lengths, dihedral angles, hyperpolarizability | Predicts reactivity, stability, and potential for non-linear optical applications. | mdpi.commdpi.com |
| Molecular Electrostatic Potential (MEP) | Identify reactive sites | Maps of electrostatic potential (electron-rich/poor regions) | Guides functionalization strategies by highlighting nucleophilic and electrophilic centers. | mdpi.com |
| Explainable Machine Learning (ML) | Identify structure-activity relationships | Quantitative feature influence, characteristic structural motifs for bioactivity | Bridges computational prediction with intuitive chemical analysis for rational drug design. | researchgate.net |
| Theoretical Spectroscopy | Investigate photophysical properties | UV-vis absorption, fluorescence spectra | Complements experimental data to understand electronic transitions and material properties. | researchgate.netresearchgate.net |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-Bromo-phenyl)-6-methyl-pyridine with high purity?
Methodological Answer: Synthesis typically involves halogenation and cross-coupling reactions. For example:
- Suzuki-Miyaura Coupling: Reacting 4-bromophenylboronic acid with 6-methylpyridine-2-yl triflate in the presence of Pd(PPh₃)₄ (1–2 mol%) and K₂CO₃ in a 3:1 DME/H₂O solvent mixture at 80–90°C for 12–18 hours yields ~75–85% product .
- Solvent Optimization: Ethanol or THF is preferred for minimizing side reactions; THF improves solubility of intermediates .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol achieves >98% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR (CDCl₃, 400 MHz) confirms substitution patterns (e.g., δ 8.2–8.4 ppm for pyridine protons; δ 7.5–7.7 ppm for bromophenyl protons) .
- X-ray Crystallography: Resolves crystal packing and bond angles (e.g., C-Br bond length: 1.89 Å; pyridine ring planarity) .
- Mass Spectrometry: ESI-MS ([M+H]⁺ m/z = 278.0) validates molecular weight .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Methodological Answer:
- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) to test against E. coli (ATCC 25922) and S. aureus (ATCC 29213), with MIC values reported in µg/mL .
- Cytotoxicity Screening: MTT assay on HEK-293 cells (IC₅₀ > 50 µM suggests low toxicity) .
Advanced Research Questions
Q. How do structural modifications of this compound influence its inhibitory activity against CYP1B1?
Methodological Answer:
- Substituent Effects: Introducing electron-withdrawing groups (e.g., -NO₂) at the pyridine C4 position increases CYP1B1 inhibition (IC₅₀ reduced from 0.15 µM to 0.011 µM) .
- Steric Considerations: Bulkier substituents at the bromophenyl meta-position reduce binding affinity due to steric clashes in the enzyme’s active site .
Q. What computational methods predict the reactivity and binding modes of this compound?
Methodological Answer:
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
- Variable Analysis: Compare catalyst loading (e.g., Pd vs. Cu catalysts), solvent polarity, and reaction time. For instance, Pd(PPh₃)₄ in polar aprotic solvents (DMF) may degrade at >100°C, reducing yields .
- Reproducibility Protocol: Standardize inert atmosphere (N₂/Ar), moisture-free conditions, and reagent purity (>99%) .
Q. What mechanistic insights explain the interaction of this compound with DNA/proteins?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
